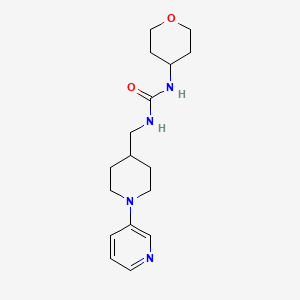
1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Conformational Studies and Complexation with Cytosine
- Research has examined the equilibria between conformational isomers of pyrid-2-yl ureas, focusing on their hydrogen bonding and complexation with cytosine. Such studies are crucial for understanding the interaction mechanisms of this compound class (Chien et al., 2004).
Corrosion Inhibition
- Mannich bases derived from urea, including compounds similar to the one , have been evaluated as corrosion inhibitors for steel surfaces in acidic environments. This indicates their potential application in industrial corrosion prevention (Jeeva et al., 2015).
Green Chemistry Synthesis
- The compound has relevance in the synthesis of heterocyclic derivatives under solvent-free conditions, demonstrating its utility in green chemistry applications (Guo et al., 2012).
Synthesis of Functionalized Compounds
- Its derivatives have been used in the synthesis of functionalized compounds like 4H-Pyrano(3,2-c)pyridines, indicating its role in diverse chemical synthesis processes (Mekheimer et al., 1997).
Chemical Analysis and Structure Elucidation
- The compound's derivatives have been studied for their crystal structure and interaction patterns, contributing to the field of crystallography and molecular architecture (Jeon et al., 2015).
Binding and Fluorescence Studies
- Research on fluorescent pyridyl ureas, including derivatives of the compound, explores their potential in sensing applications through binding with acids and fluorescence changes (Jordan et al., 2010).
Antimicrobial Activity
- Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in pharmaceutical applications (Reddy et al., 2003).
Metallo-Supramolecular Assemblies
- The compound is also relevant in the self-assembly of metallo-supramolecular macrocycles, contributing to materials science and nanotechnology (Troff et al., 2012).
Gelation and Rheology Modification
- Studies have explored its derivatives in modifying the rheology and morphology of gels, indicating its potential in material sciences and formulation technologies (Lloyd & Steed, 2011).
Cancer Treatment Applications
- The compound has been investigated in the context of Aurora kinase inhibition, showcasing its potential in cancer therapy (ヘンリー,ジェームズ, 2006).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-5-10-23-11-6-15)19-12-14-3-8-21(9-4-14)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMIPJJQKNJMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
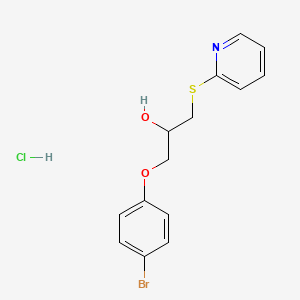


methanone](/img/structure/B2863285.png)
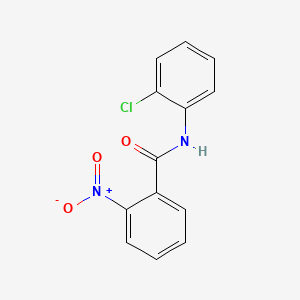
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)


![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)

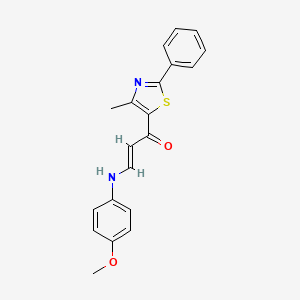
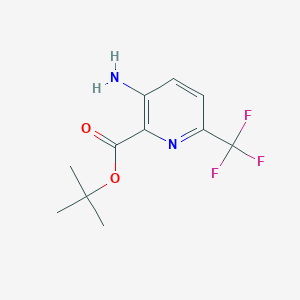
![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
